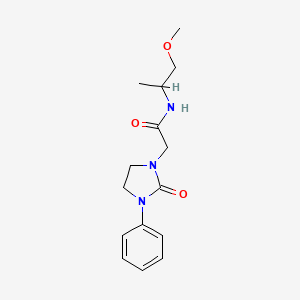
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, also known as MP-10, is a synthetic compound that has been widely used in scientific research. MP-10 has been shown to have potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis of Semisynthetic Beta-Lactam Antibiotics
The 2-methoxypropan-2-yl group is utilized as a hydroxyl protecting group in the synthesis of semisynthetic beta-lactam antibiotics. This group is favored for its low cost, convenience, selectivity in formation, and ease of deprotection under conditions that do not harm the beta-lactam function. It has facilitated the successful synthesis of broad-spectrum antibiotics with notable activities against strains of Pseudomonas aeruginosa (Woo, 1981).
Antimicrobial Activity of Derivatives
Research into rhodanine-3-acetic acid-based amides, esters, and derivatives has shown them to be potential antimicrobial agents against a panel of bacteria, mycobacteria, and fungi. Specifically, derivatives such as N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide exhibited high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria (Krátký, Vinšová, & Stolaříková, 2017).
β3-Adrenergic Receptor Agonists for Obesity and Diabetes
N-Phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety have been evaluated as selective β3-adrenergic receptor agonists. These compounds are considered potential drugs for treating obesity and non-insulin-dependent (type 2) diabetes. Among them, specific derivatives showed potent agonistic activity with functional selectivity over β1- and β2-adrenergic receptors and significant hypoglycemic activity in a rodent model of diabetes (Maruyama et al., 2012).
Synthesis and Evaluation of Antimicrobial Agents
New series of derivatives have been synthesized to evaluate their antimicrobial activity. For instance, thiazolidin-4-one derivatives containing coumarin moieties have been assessed for their antibacterial and antioxidant activities. Such studies aim to identify new compounds with effective antimicrobial properties against various pathogenic microorganisms (Baviskar, Khadabadi, & Deore, 2013).
In Vitro Cytotoxic Activity Against Cancer Cell Lines
Certain derivatives have been synthesized with the aim of discovering new anticancer agents. For example, compounds have been tested on 60 cancer cell lines at a specific concentration, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
Eigenschaften
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12(11-21-2)16-14(19)10-17-8-9-18(15(17)20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSOUCJQKKCFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CN1CCN(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[3-(Imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2761024.png)
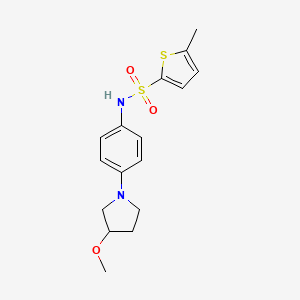
![N-[4-(Aminomethyl)phenyl]-2-methoxybenzamide](/img/structure/B2761029.png)
![Methyl 3-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)thiophene-2-carboxylate](/img/structure/B2761031.png)

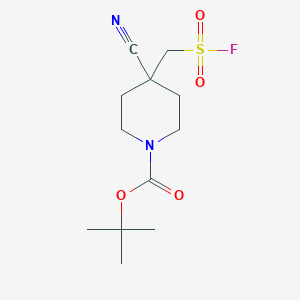
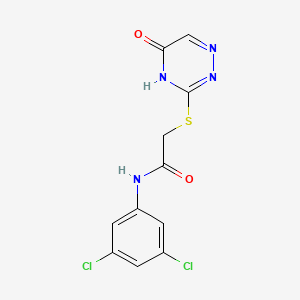

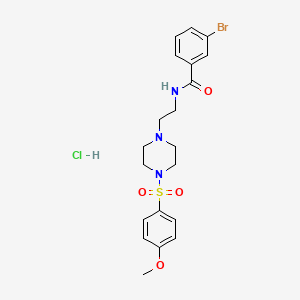
![(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2761042.png)


![Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide](/img/structure/B2761046.png)

